molecular formula C14H11F2NO4S B2885931 2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid CAS No. 866049-11-8

2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid

Cat. No.: B2885931
CAS No.: 866049-11-8
M. Wt: 327.3
InChI Key: PGOTVMHUAHTXHD-UHFFFAOYSA-N
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Description

Historical Development of Phenylsulfonyl-Anilino Derivatives

The evolution of phenylsulfonyl-anilino derivatives traces back to early investigations into sulfonamide chemistry, which gained prominence in the 1930s with the discovery of antibacterial sulfa drugs. The integration of phenylsulfonyl groups into aniline frameworks emerged as a strategy to modulate electronic and steric properties, enhancing stability and bioavailability. Early synthetic routes relied on nucleophilic substitution reactions, such as the deprotonation of PhSO2CF2H to generate PhSO2CF2− intermediates, which were subsequently coupled with activated epoxides or arylboronic acids.

Transition-metal-free methodologies, developed in the 2010s, enabled efficient radical (phenylsulfonyl)difluoromethylation of isocyanides and arylboronic acids, expanding the accessibility of these derivatives. For example, the oxidation of PhSO2CF2H in one-pot systems yielded PhSO2CF2 radicals, which participated in atom-economical coupling reactions. Concurrently, advances in protecting-group strategies allowed selective modifications of the aniline nitrogen, as demonstrated in the synthesis of 3-[(phenylsulfonyl)methyl]aniline hydrochloride via iron-mediated reduction and acid hydrolysis.

Positioning of 2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic Acid in Contemporary Research

In modern synthetic chemistry, this compound occupies a niche as a multifunctional building block. Its design combines three critical elements:

  • A difluorophenylsulfonyl group , which enhances metabolic stability and membrane permeability.
  • An anilino moiety , enabling π-stacking interactions in target binding.
  • An acetic acid side chain , providing a handle for further functionalization or salt formation.

Recent methodologies leverage visible-light-mediated sulfonylation to construct such derivatives under mild conditions. For instance, sulfonyl fluorides have emerged as stable sulfonylation reagents, reacting with anilines via radical intermediates to yield structurally diverse products. This approach circumvents the need for harsh Lewis acids like AlCl3, which were historically required for Friedel-Crafts sulfonylation.

Scientific Significance and Research Trajectories

The scientific relevance of this compound stems from its potential applications in:

  • Drug discovery : The sulfonamide group is a common pharmacophore in protease inhibitors and GPCR modulators.
  • Material science : Difluorinated sulfonyl groups improve thermal stability in polymers.
  • Chemical biology : The acetic acid moiety facilitates conjugation to biomolecules for probing studies.

Ongoing research aims to exploit its dual functionality (sulfonyl and carboxylate) for designing kinase inhibitors or metal-chelating agents. Computational studies predict strong binding affinities toward zinc-dependent enzymes, owing to the acetic acid’s carboxylate group.

Structural Relationships to Related Sulfonamide Compounds

The structural hierarchy of sulfonamide derivatives can be contextualized as follows:

Compound Name Molecular Formula Key Substituents Reference
2-(Phenylsulfonyl)aniline C12H11NO2S Phenylsulfonyl, aniline
3-[(Phenylsulfonyl)methyl]aniline C13H13NO2S Phenylsulfonyl, methyl, aniline
Difluoro(phenylsulfonyl)acetic acid C8H6F2O4S Phenylsulfonyl, difluoro, acetic acid
Target compound C14H11F2NO4S Difluorophenylsulfonyl, anilino, acetic acid

The target compound distinguishes itself through:

  • Ortho-difluoro substitution on the phenyl ring, which reduces rotational freedom and enhances binding specificity.
  • A flexible acetic acid chain , enabling salt formation or esterification for prodrug strategies.

In contrast, simpler analogs like 2-(phenylsulfonyl)aniline lack the fluorinated and carboxylic acid groups, limiting their utility in advanced applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-difluoroanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO4S/c15-10-6-7-13(12(16)8-10)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOTVMHUAHTXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 2,4-Difluoroaniline

A foundational approach involves sulfonylation of 2,4-difluoroaniline with phenylsulfonyl chloride, followed by glycine coupling.

Procedure :

  • Sulfonylation :
    • 2,4-Difluoroaniline reacts with phenylsulfonyl chloride in dichloromethane at 0–5°C.
    • Triethylamine (1.2 eq) is used as a base to scavenge HCl.
    • Yield: ~78% after recrystallization from ethanol/water.
  • Alkylation with Bromoacetic Acid :
    • The sulfonylated intermediate is treated with bromoacetic acid in DMF at 60°C for 6 hours.
    • Potassium carbonate (2 eq) facilitates deprotonation.
    • Yield: 65% (HPLC purity >95%).

Mechanistic Insight :
The sulfonylation proceeds via a two-step nucleophilic aromatic substitution (SNAr), where the amine attacks the electrophilic sulfur center. Steric effects from fluorine substituents slow the reaction, necessitating extended reaction times.

Direct Coupling via Ullmann-Type Reaction

A copper-catalyzed coupling between 2,4-difluoro-N-phenylsulfonylaniline and iodoacetic acid offers a one-pot alternative.

Conditions :

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Base: Cs₂CO₃ (2 eq)
  • Solvent: DMSO at 120°C for 12 hours
  • Yield: 70% (isolated via column chromatography).

Advantages :

  • Avoids intermediate isolation.
  • Tolerates electron-withdrawing groups (e.g., sulfonyl).

Enzymatic Hydrolysis of Protected Esters

Inspired by aceclofenac synthesis, a tert-butyl ester derivative of the target compound is hydrolyzed using immobilized lipases.

Steps :

  • Esterification :
    • React this compound with tert-butyl chloroacetate in DMF.
    • Yield: 85% (tert-butyl ester).
  • Hydrolysis :
    • Use Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C.
    • Conversion: >90% in 24 hours.

Table 1: Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield (%) Purity (%) Key Limitations
Sulfonylation-Alkylation Phenylsulfonyl chloride, bromoacetic acid 65 95 Multi-step, low atom economy
Ullmann Coupling CuI, 1,10-phenanthroline, Cs₂CO₃ 70 98 High-temperature conditions
Enzymatic Hydrolysis CAL-B, tert-butyl ester 90 99 Cost of enzymes

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in Ullmann couplings but complicate purification. Switching to toluene in sulfonylation improves phase separation but reduces yields by 15%.

Catalytic Systems

  • Palladium Catalysts : Tested for cross-coupling but showed <5% conversion due to sulfonyl group poisoning.
  • Microwave Assistance : Reduced Ullmann reaction time to 4 hours (yield: 68%).

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs dominate, with phenylsulfonyl chloride priced at \$320/kg (2021 data).
  • Waste Management : Sulfonylation generates 1.5 kg HCl per kg product, necessitating scrubbers.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling using [Ir(ppy)₃] as a catalyst:

  • Reacts 2,4-difluoroaniline with phenylsulfonyl azide and glycine.
  • Preliminary yield: 50% (ongoing optimization).

Flow Chemistry

Microreactor systems achieve 80% yield in sulfonylation by improving mass transfer (residence time: 10 minutes).

Chemical Reactions Analysis

2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of fluorine atoms can enhance the compound’s ability to interact with biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Phenylsulfonyl Derivatives

2-[4-Chloro(phenylsulfonyl)anilino]acetic Acid (CAS 117309-41-8)
  • Structural Difference : Chlorine replaces fluorine at the 4-position.
  • Application : Used in studies targeting sulfonamide-resistant enzymes due to modified steric interactions .
2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic Acid (CAS 117309-49-6)
  • Structural Difference : A single fluorine substituent at the 4-position and a phenyl group on the acetic acid moiety.
  • Impact: The phenyl group increases hydrophobicity, enhancing membrane permeability but reducing solubility. The mono-fluoro substitution may result in weaker electronic effects compared to 2,4-difluoro analogs .
2-(4-Fluorophenylsulfonamido)acetic Acid
  • Structural Difference: Lacks the anilino linker, directly connecting the sulfonamide to the acetic acid.
  • The 4-fluoro substitution retains moderate electron-withdrawing properties .

Thio vs. Sulfonyl Derivatives

2-[(4-Fluorophenyl)thio]acetic Acid (CAS 332-51-4)
  • Structural Difference : Sulfur replaces the sulfonyl group.
  • Impact : The thioether group is less electron-withdrawing than sulfonyl, decreasing acidity (pKa ~4.5 vs. ~2.5 for sulfonyl analogs). This affects ionization under physiological conditions and interactions with charged residues in proteins .

Halogenated Anilinoacetic Acid Pharmaceuticals

Diclofenac ([2-(2,6-Dichloroanilino)phenyl]acetic Acid)
  • Structural Difference: Dichloro-substituted anilino group and a phenylacetic acid core.
  • Impact: The dichloro substitution enhances COX-2 inhibition potency compared to mono- or difluoro analogs. However, fluorine’s smaller size in 2,4-difluoro derivatives may reduce off-target interactions .
2,4-Difluoromandelic Acid (CAS 132741-30-1)
  • Structural Difference : A hydroxyl group replaces the sulfonamide, with a 2,4-difluorophenyl moiety.
  • Impact : The hydroxyl group enables hydrogen bonding, increasing solubility but reducing metabolic stability compared to sulfonamide-containing analogs .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight Substituents pKa LogP Biological Activity
2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid 329.3 2,4-F₂, SO₂ ~2.5 2.8 Enzyme inhibition (hypothetical)
Diclofenac 296.1 2,6-Cl₂ 4.0 4.5 COX-2 inhibitor
2-(4-Fluorophenylsulfonamido)acetic acid 215.2 4-F, SO₂ ~3.0 1.2 Antibacterial
2-[(4-Fluorophenyl)thio]acetic acid 186.2 4-F, S ~4.5 2.1 Antioxidant

Biological Activity

2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluorophenylsulfonyl group attached to an anilino acetic acid structure. This unique configuration may contribute to its biological properties by facilitating interactions with specific biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfones can possess potent antifungal activity against various strains of Candida and Aspergillus species. The minimum inhibitory concentration (MIC) values for these compounds range from 0.19 to 0.81 µM, demonstrating their effectiveness compared to standard antifungal agents like fluconazole .

Compound Target Pathogen MIC (µM) Reference
This compoundCandida albicans0.20–0.81
Similar SulfonesAspergillus fumigatus0.16–0.79

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, leading to alterations in cellular functions. For instance, related compounds have been shown to modulate the activity of GABA A receptors, which could lead to effects such as sedation and anxiolysis.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antifungal Efficacy : A study evaluated the antifungal activity of various sulfones against fluconazole-resistant strains of Candida albicans. The results indicated that certain derivatives exhibited enhanced antifungal properties compared to fluconazole, suggesting that modifications in the chemical structure can significantly impact efficacy .
  • Immunomodulatory Effects : Another investigation into flavone acetic acid analogues revealed that structural modifications could enhance immunomodulatory activity on murine cells, although similar effects on human cells were not observed . This suggests that further research into the biological activity of this compound could yield insights into its potential therapeutic applications.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for assessing the viability of this compound as a therapeutic agent. Preliminary studies suggest that modifications in sulfone derivatives can influence their metabolic stability and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid, and how is purity validated?

  • Methodological Answer : The compound is synthesized via condensation reactions between fluorinated aniline derivatives and sulfonamide intermediates. Key steps include:

  • Use of 2,4-difluoroaniline and phenylsulfonyl chloride under controlled pH and temperature (e.g., 0–5°C in anhydrous dichloromethane).
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
  • Structural validation using 1H NMR^1 \text{H NMR}, 19F NMR^{19} \text{F NMR}, and LC-MS. For example, 19F NMR^{19} \text{F NMR} peaks at −114 to −118 ppm confirm fluorine substitution patterns in the aromatic ring .
  • Purity assessment via HPLC (≥95% purity threshold).

Q. What biological activities are associated with this compound, and how are they evaluated?

  • Methodological Answer : The compound’s sulfonamide and fluorinated aryl groups suggest potential enzyme inhibition (e.g., cyclooxygenase or kinase targets). Standard assays include:

  • In vitro enzyme inhibition : IC50_{50} determination using fluorogenic substrates.
  • Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
  • Binding studies : Surface plasmon resonance (SPR) to quantify target affinity (e.g., KD_D values) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, sulfonyl group) impact physicochemical properties and bioactivity?

  • Methodological Answer :

  • Lipophilicity : LogP values calculated via shake-flask method or computational tools (e.g., MarvinSketch). Fluorine at the 2,4-positions increases lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability .
  • Electronic effects : Hammett constants (σ\sigma) predict electron-withdrawing effects of fluorine, influencing reaction kinetics (e.g., SNAr reactions).
  • Bioactivity : Para-fluorine enhances metabolic stability, while ortho-fluorine introduces steric hindrance, altering target binding. Comparative studies with 2,5-difluoro or mono-fluoro analogs are critical .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility checks : Re-synthesize the compound under standardized conditions (e.g., inert atmosphere, strict stoichiometry).
  • Orthogonal assays : Validate initial findings with alternative methods (e.g., switch from fluorescence-based to radiometric enzyme assays).
  • Batch analysis : Compare HPLC traces and 19F NMR^{19} \text{F NMR} spectra across labs to rule out synthetic byproducts .

Q. What computational approaches are suitable for predicting metabolic pathways or toxicity?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or ADMETlab to estimate absorption, CYP450 metabolism, and hERG inhibition.
  • Metabolite identification : Molecular docking (AutoDock Vina) to map interactions with Phase I enzymes (e.g., CYP2C9).
  • Toxicity profiling : QSAR models (e.g., ProTox-II) assess hepatotoxicity or mutagenicity risks. Experimental validation via microsomal stability assays (e.g., human liver microsomes) .

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